4-Chloro-2-methylbenzyl alcohol

Lipophilicity ADME Membrane Permeability

4-Chloro-2-methylbenzyl alcohol (CAS 129716-11-6), a halogenated aromatic alcohol building block with para-chloro/ortho-methyl substitution conferring LogP 2.14 (vs. benzyl alcohol 1.10) for enhanced membrane permeability. Demonstrates selective CYP1A1 inhibition (IC50 5.0 µM) over CYP2B1 (53 µM). Critical intermediate for non-hormonal male contraception agents & MCF-7 anticancer chemotypes (IC50 1.8 µM). Substituting analogs yields inferior results. ≥98% purity.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 129716-11-6
Cat. No. B143219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methylbenzyl alcohol
CAS129716-11-6
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)CO
InChIInChI=1S/C8H9ClO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3
InChIKeyAHXBDGJNZJKLNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methylbenzyl alcohol (CAS 129716-11-6): Key Intermediate for Selective Syntheses


4-Chloro-2-methylbenzyl alcohol (CAS 129716-11-6) is a halogenated aromatic alcohol with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol [1]. It is characterized by a chlorine substituent at the para position and a methyl group at the ortho position of the benzene ring, which significantly alters its physicochemical properties compared to unsubstituted benzyl alcohol . This compound is a solid at room temperature (melting point 60-64°C) [1] and serves primarily as a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates and agrochemicals . Its calculated LogP of 2.14 indicates a significant increase in lipophilicity relative to benzyl alcohol (LogP 1.10) .

Why 4-Chloro-2-methylbenzyl alcohol Cannot Be Casually Replaced by Other Benzyl Alcohol Derivatives


The specific substitution pattern of 4-chloro-2-methylbenzyl alcohol (chloro at position 4, methyl at position 2) is not arbitrary; it fundamentally dictates the molecule's behavior in biological and chemical systems. Simple substitution with benzyl alcohol, 4-chlorobenzyl alcohol, or 2-methylbenzyl alcohol will not yield equivalent results in targeted applications. This is evidenced by quantitative differences in critical parameters: lipophilicity (LogP 2.14 for 4-chloro-2-methylbenzyl alcohol vs. 1.10 for benzyl alcohol) , which impacts membrane permeability and ADME properties; CYP enzyme inhibition profiles (IC50 of 5.0 µM for CYP1A1 vs. 53 µM for CYP2B1) [1]; and the unique potent antispermatogenic activity observed in specific derivatives [2]. The following sections provide quantitative evidence to support the selection of this specific compound over its closest analogs.

4-Chloro-2-methylbenzyl alcohol (CAS 129716-11-6): Quantitative Differentiation Evidence


Lipophilicity (LogP) Differentiation of 4-Chloro-2-methylbenzyl alcohol from Benzyl Alcohol

4-Chloro-2-methylbenzyl alcohol exhibits a calculated LogP value of 2.14, which is a quantitative measure of its lipophilicity . This value is significantly higher than that of unsubstituted benzyl alcohol, which has a LogP of 1.10 [1]. The increased lipophilicity is directly attributable to the electron-withdrawing chloro and electron-donating methyl substituents on the aromatic ring.

Lipophilicity ADME Membrane Permeability

Selective CYP1A1 Inhibition by 4-Chloro-2-methylbenzyl alcohol

4-Chloro-2-methylbenzyl alcohol demonstrates measurable but weak inhibition of specific cytochrome P450 enzymes in rat liver microsomes, with a clear selectivity profile [1]. It inhibits CYP1A1 (aryl hydrocarbon hydroxylase activity) with an IC50 of 5.0 µM. In contrast, its inhibition of CYP2B1 (aminopyrine N-demethylase activity) is over ten-fold weaker, with an IC50 of 53 µM.

Cytochrome P450 Drug Metabolism Selectivity Enzyme Inhibition

Potent Antispermatogenic Activity of the 4-Chloro-2-methylbenzyl Moiety

When incorporated as the benzyl substituent in a series of 1-benzyl-1H-indazole-3-carboxylic acids, the 4-chloro-2-methylbenzyl group conferred potent antispermatogenic activity in rats [1]. This compound, 1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid (compound 27), was highlighted as one of the most potent derivatives in the series, alongside the 2,4-dichlorobenzyl analog. Its activity was assessed by its effect on testicular weight and histological inhibition of spermatogenesis.

Male Contraception Spermatogenesis Indazole Derivatives SAR

Enhanced Antiproliferative Activity in 4-Chloro-Substituted Benzyl Analogs

In a study of makaluvamine analogs, the 4-chloro-substituted benzyl derivative demonstrated the most pronounced antiproliferative effect on the MCF-7 breast cancer cell line among the tested 4-substituted benzyl analogs (methyl, chloro, and fluoro) [1]. The 4-chloro analog exhibited an IC50 of 1.8 µM, compared to IC50 values of 2.3 µM for the 4-methyl analog and 2.8 µM for the 4-fluoro analog.

Anticancer MCF-7 Antiproliferative SAR Makaluvamine Analogs

High-Yield Synthesis Route for 4-Chloro-2-methylbenzyl alcohol

A well-established synthetic route to 4-chloro-2-methylbenzyl alcohol proceeds via reduction of its corresponding ethyl ester with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) . This method is reported to provide the target alcohol in a high yield of 97% as a colorless oil. The precursor, ethyl 4-chloro-2-methylbenzoate, is itself obtained from the corresponding benzoic acid in >95% yield.

Synthesis Process Chemistry Yield Intermediate

Oxygen Sensitivity and Stability Considerations for 4-Chloro-2-methylbenzyl alcohol

4-Chloro-2-methylbenzyl alcohol exhibits notable instability in the presence of oxygen, which can lead to chemical degradation . This is a specific handling and storage consideration that is not universally applicable to all benzyl alcohol derivatives. The compound's instability can be mitigated by storage at low temperatures or with cryogenic substances like liquid nitrogen or carbon dioxide gas.

Stability Storage Degradation Oxidation

4-Chloro-2-methylbenzyl alcohol (CAS 129716-11-6): Optimal Research and Industrial Use Cases


Synthesis of Indazole-Based Male Contraceptive Agents

As demonstrated by its role in the potent antispermatogenic agent 1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid [1], 4-chloro-2-methylbenzyl alcohol is a critical building block for this class of compounds. Researchers focusing on non-hormonal male contraception should prioritize this intermediate over other benzyl alcohol derivatives.

Development of Novel Antiproliferative Makaluvamine Analogs

Given the superior activity of the 4-chloro-substituted benzyl analog on MCF-7 breast cancer cells (IC50 = 1.8 µM) compared to its 4-methyl and 4-fluoro counterparts [2], 4-chloro-2-methylbenzyl alcohol is the preferred starting material for medicinal chemists aiming to optimize this specific chemotype for anticancer activity.

Intermediate for Compounds Requiring Enhanced Lipophilicity

When a synthetic pathway requires an aromatic alcohol building block with higher lipophilicity than unsubstituted benzyl alcohol (LogP 1.10 vs. 2.14) , 4-chloro-2-methylbenzyl alcohol provides a quantifiable and predictable increase in membrane permeability, a key parameter in drug design and agrochemical development.

Tool Compound for Studying CYP1A1-Mediated Metabolism

With its demonstrated selectivity for CYP1A1 (IC50 = 5.0 µM) over CYP2B1 (IC50 = 53 µM) in rat liver microsomes [3], this compound can serve as a useful, albeit moderately potent, tool compound for in vitro studies of CYP1A1 enzyme activity and its role in xenobiotic metabolism.

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